molecular formula C12H22ClP B095532 Chlorodicyclohexylphosphine CAS No. 16523-54-9

Chlorodicyclohexylphosphine

Cat. No.: B095532
CAS No.: 16523-54-9
M. Wt: 232.73 g/mol
InChI Key: AKJFBIZAEPTXIL-UHFFFAOYSA-N
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Description

Chlorodicyclohexylphosphine, also known as dicyclohexylphosphine chloride, is an organophosphorus compound with the molecular formula (C6H11)2PCl. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various phosphine ligands .

Mechanism of Action

Target of Action

Chlorodicyclohexylphosphine is primarily used as a reactant in the synthesis of various organic phosphine ligands . These ligands can then interact with a variety of targets, depending on their specific structure and properties.

Mode of Action

The compound interacts with its targets through a variety of chemical reactions. For instance, it can be used in the synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand by reacting with ethylene glycol in the presence of triethylamine via Michaelis−Arbuzov type rearrangements .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific ligands that are synthesized using it. It’s worth noting that the compound is often used in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific ligands synthesized using it and their subsequent interactions with their targets. For example, it can be used to synthesize 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand by treating with LiS .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions should be carried out under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it’s sensitive to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodicyclohexylphosphine can be synthesized by reacting dicyclohexylphosphine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically takes place under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

(C6H11)2PH+SOCl2(C6H11)2PCl+SO2+HCl(C6H11)2PH + SOCl2 \rightarrow (C6H11)2PCl + SO2 + HCl (C6H11)2PH+SOCl2→(C6H11)2PCl+SO2+HCl

The reaction mixture is then purified by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced in larger quantities using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Chlorodicyclohexylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorodicyclohexylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorodicyclohexylphosphine is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity. Similar compounds include:

    Chlorodiphenylphosphine: Contains phenyl groups instead of cyclohexyl groups.

    Chlorodiisopropylphosphine: Contains isopropyl groups instead of cyclohexyl groups.

    This compound oxide: The oxidized form of this compound

These compounds differ in their steric and electronic properties, which affect their reactivity and applications in various chemical reactions.

Properties

IUPAC Name

chloro(dicyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJFBIZAEPTXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370140
Record name Chlorodicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16523-54-9
Record name Chlorodicyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16523-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.8 g (0.1 mol) dicyclohexylphosphane was added dropwise at room temperature to 26.1 g (0.11 mol) hexachloroethane. After the exothermal reaction which took place with evolution of HCl was terminated, the reaction mixture was stirred for 3 hours at 100° C. The yields (31 -P-NMR) were as follows: δ P=125.2 ((C6H11)2PCl, 94 wgt %); δ P=194.4 (C6H11PCl2, 2 wgt %); δ P=76.7 ((C6H11)2P(O)Cl, 4 wgt %). The crude product was distilled and 13.7 g (59 wgt %) dicyclohexylchlorophosphane (bp.: 136°-138° C./4 millibars) was obtained.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 19 g (0.1 mol) dicyclohexylphosphine in 50 ml toluene was dropped into a suspension of 21 g (0.1 mol) PCl5 in 100 ml toluene. The reaction temperature was maintained at less than 30° C. After all had been dropped in, the whole was boiled for 1 hour under reflux. A slight precipitate was removed by means of a reverse frit and the reaction mixture was freed from all low boilers at 60° C. under 0.1 mbar. Yield: 23.3 g; 31P-NMR: δ P=126 ppm, (c-C6H11)2PCl, 96 mol %; δ P=54 ppm, (c-C6H11)2P(O)Cl, 3.7 mol %.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Chlorodicyclohexylphosphine in chemical synthesis?

A1: this compound (ClP(C6H11)2) serves as a versatile reagent for synthesizing various organophosphorus compounds, particularly phosphine ligands. These ligands play a crucial role in transition metal catalysis, enabling numerous C-C and C-N bond-forming reactions. [, , , , ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two bulky cyclohexyl groups on the phosphorus atom imparts steric hindrance, influencing the reactivity and selectivity of this compound. This steric bulk can enhance the activity and stability of metal complexes formed with this ligand. For instance, in palladium-catalyzed Suzuki cross-coupling reactions, complexes containing bulky phosphine ligands, like those derived from this compound, exhibited remarkable catalytic activity, achieving high turnover frequencies. [, ]

Q3: Are there any alternative synthetic routes for this compound that offer advantages over conventional methods?

A3: Yes, an improved synthesis of functionalized biphenyl-based phosphine ligands, often derived from this compound, involves reacting arylmagnesium halides with benzyne followed by the addition of this compound. This one-pot procedure offers significant cost and time advantages compared to traditional multi-step syntheses. Additionally, directly using this compound prepared from phosphorus trichloride (PCl3) and cyclohexylmagnesium chloride without further purification can further reduce costs. []

Q4: Can this compound be incorporated into chiral ligands?

A4: Yes, this compound can be incorporated into chiral ferrocenylaminophosphine ligands. These ligands are synthesized by reacting a chiral ferrocene template with this compound, creating a chiral center at the phosphorus atom. These chiral ligands show promise in asymmetric catalysis, offering enantioselective control in reactions like the hydrogenation of prochiral substrates. []

Q5: What safety precautions should be taken when handling this compound?

A5: this compound should be handled with caution as it can be irritating to the respiratory tract, skin, and eyes. It may also be harmful if swallowed. While it exhibits low reactivity towards air oxidation, storage under nitrogen in a desiccator is recommended. It's essential to avoid contact with strong oxidizing agents. Long-term effects of exposure are currently unknown. []

Q6: Are there any specific analytical techniques used to characterize this compound and its derivatives?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, serves as a primary tool for analyzing the purity and structure of this compound and its derivatives. [, ] Additionally, infrared (IR) spectroscopy can provide valuable information about the functional groups present in these compounds. []

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